molecular formula C8H13ClN2O2 B1408173 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride CAS No. 1450662-30-2

3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride

Cat. No.: B1408173
CAS No.: 1450662-30-2
M. Wt: 204.65 g/mol
InChI Key: ZBAMKZKIRUUXSL-UHFFFAOYSA-N
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Description

3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-6-methyl-2-pyridone.

    Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the pyridone is reacted with formaldehyde and a primary amine under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aminomethyl group can be reduced to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: 3-(aminomethyl)-4-hydroxy-6-methylpyridin-2(1H)-one.

    Reduction: 3-(methyl)-4-methoxy-6-methylpyridin-2(1H)-one.

    Substitution: 3-(aminomethyl)-4-chloro-6-methylpyridin-2(1H)-one.

Scientific Research Applications

3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is used in studies investigating its potential as an enzyme inhibitor or receptor modulator.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-6-methyl-2-pyridone: A precursor in the synthesis of 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride.

    3-(aminomethyl)pyridine: A structurally similar compound with different functional groups.

    4-methoxy-2-pyridone: Lacks the aminomethyl and methyl groups present in the target compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aminomethyl groups provide sites for further chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(aminomethyl)-4-methoxy-6-methyl-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3H,4,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAMKZKIRUUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride
Reactant of Route 2
3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride
Reactant of Route 3
3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride
Reactant of Route 4
3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride
Reactant of Route 5
3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride
Reactant of Route 6
3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride

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